1,1,1-trifluoropent-4-yn-2-ol

Description

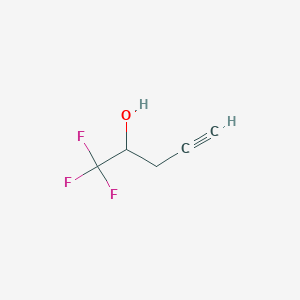

1,1,1-Trifluoropent-4-yn-2-ol is a fluorinated secondary alcohol characterized by a terminal alkyne group (C≡C) at the C4 position and a trifluoromethyl (-CF₃) group at the C1 position. Its molecular formula is C₅H₅F₃O, with a molecular weight of 150.09 g/mol (inferred from structural analogs in ). The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the linear geometry of the alkyne moiety, rendering it highly reactive in click chemistry, catalysis, and pharmaceutical synthesis.

Properties

Molecular Formula |

C5H5F3O |

|---|---|

Molecular Weight |

138.09 g/mol |

IUPAC Name |

1,1,1-trifluoropent-4-yn-2-ol |

InChI |

InChI=1S/C5H5F3O/c1-2-3-4(9)5(6,7)8/h1,4,9H,3H2 |

InChI Key |

AXKNZQYVSJHTGO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoropent-4-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroprop-2-yne with formaldehyde in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoropent-4-yn-2-ol undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed:

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of trifluoromethyl alkenes or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoropent-4-yn-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1,1,1-trifluoropent-4-yn-2-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The alkyne group can also participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,1,1-trifluoropent-4-yn-2-ol with key analogs, focusing on structural features, physicochemical properties, and applications.

Alkene vs. Alkyne Analogs

- This compound vs. 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol :

- The alkyne group in the former confers greater bond strain and linearity, enhancing reactivity in cycloaddition reactions (e.g., Huisgen) compared to the alkene analog’s planar structure .

- The alkene derivative’s additional trifluoromethyl group increases molecular weight (208.10 vs. 150.09 g/mol) and thermal stability, making it suitable for high-temperature polymer applications .

Aryl-Substituted Derivatives

- 5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol exhibits increased lipophilicity (logP ~2.8 estimated) due to the 4-ethylphenyl group, favoring membrane permeability in agrochemicals . In contrast, the parent compound lacks this aryl moiety, limiting its utility in hydrophobic environments.

Pharmaceutical Intermediates

- The Efavirenz intermediate (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol shares the alkyne and -CF₃ groups with the target compound but incorporates a cyclopropane ring and chlorophenyl group, which are critical for binding to HIV-1 reverse transcriptase . This highlights how minor structural modifications can drastically alter biological activity.

Sulfur-Containing Derivatives

- (4-ethylphenyl)(1,1,1-trifluoropent-4-en-2-yl)sulfane replaces the hydroxyl group with a thioether, reducing hydrogen-bonding capacity but enabling participation in radical reactions and metal coordination .

Key Research Findings

- Reactivity : The alkyne group in this compound facilitates click chemistry applications, whereas alkene analogs are more suited for polymerization .

- Fluorine Effects : The -CF₃ group enhances metabolic stability and electronegativity, common in agrochemicals and pharmaceuticals ().

- Thermodynamics : Alkene derivatives generally exhibit higher boiling points due to reduced bond strain compared to alkynes (e.g., 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol: bp ~120°C estimated vs. ~90°C for the alkyne) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.